BenchChemオンラインストアへようこそ!

Efavirenz

Antiviral potency NNRTI IC50

Efavirenz is an essential positive control for NNRTI drug discovery and CYP2B6 pharmacogenomic research. With a well-characterized in vitro potency (IC50 7.7 nM against wild-type HIV-1 RT) and a low genetic barrier (K103N mutation confers >50-fold resistance), it serves as the benchmark for evaluating novel NNRTI candidates. Its long plasma half-life (40-55 h) and high protein binding (>99%) make it an ideal reference standard for dissolution testing, bioequivalence assessments, and long-acting formulation development. As the most cost-effective NNRTI for global health procurement programs, it offers once-daily fixed-dose combination compatibility (TDF/3TC/EFV). Researchers leverage its well-documented CYP2B6 516G>T polymorphism (1.7-fold inter-genotype exposure range) for genotype-guided dosing models. Order ≥98% purity Efavirenz today.

Molecular Formula C14H9ClF3NO2
Molecular Weight 315.67 g/mol
CAS No. 154598-52-4
Cat. No. B1671121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfavirenz
CAS154598-52-4
Synonyms(s)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one
DMP 266
DMP-266
efavirenz
efavirenz, (R)-isomer
efavirenz, (S)-isomer
L 743,726
L 743726
L-743,726
L-743726
Stocrin
Sustiva
Molecular FormulaC14H9ClF3NO2
Molecular Weight315.67 g/mol
Structural Identifiers
SMILESC1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
InChIInChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1
InChIKeyXPOQHMRABVBWPR-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble in water (less than 10 mg/L)
8.55e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Efavirenz (CAS 154598-52-4): First-Generation NNRTI for HIV-1 Antiretroviral Therapy and Reference Compound in Drug Discovery


Efavirenz is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds non-competitively to HIV-1 reverse transcriptase, inhibiting viral RNA-dependent DNA polymerization [1]. It is a cornerstone of combination antiretroviral therapy (cART) and has been widely used as a first-line agent in HIV-1 treatment, particularly in fixed-dose combinations with tenofovir and lamivudine/emtricitabine [2]. Efavirenz exhibits potent in vitro activity against wild-type HIV-1 (IC50 approximately 1.4 nM) and a long plasma half-life enabling once-daily oral dosing at 600 mg [3].

Critical Differences Between Efavirenz and Other NNRTIs: Why Generic Substitution Is Not Straightforward in HIV Therapy


NNRTIs are not interchangeable; their divergent molecular structures yield distinct pharmacokinetic profiles, resistance barriers, and tolerability patterns. First-generation agents like efavirenz and nevirapine share a low genetic barrier to resistance but differ markedly in dosing convenience (once-daily vs. twice-daily) and drug-drug interaction liabilities [1]. Second-generation NNRTIs (etravirine, rilpivirine) exhibit higher resistance barriers and improved CNS tolerability but come with different food requirements and efficacy thresholds [2]. Substituting one NNRTI for another without considering these quantitative distinctions can lead to virologic failure, increased adverse events, or suboptimal adherence [3]. The evidence below delineates precisely where efavirenz demonstrates measurable superiority or inferiority relative to its closest analogs.

Efavirenz Procurement Evidence: Head-to-Head Quantitative Comparisons Against NNRTI Alternatives


In Vitro Antiviral Potency: Efavirenz IC50 7.7 nM vs. Nevirapine 200 nM (Wild-Type HIV-1 RT)

In a comparative biochemical assay using recombinant HIV-1 reverse transcriptase, efavirenz exhibited an IC50 of 7.7 ± 0.9 nM against wild-type enzyme, representing a 26-fold greater potency than nevirapine (IC50 200 ± 45 nM) and comparable potency to delavirdine (IC50 5.4 ± 0.4 nM) [1]. This in vitro potency advantage translates to lower required plasma concentrations for virologic suppression, contributing to the feasibility of once-daily dosing with a favorable forgiveness profile [2].

Antiviral potency NNRTI IC50

Clinical Virologic Efficacy: Efavirenz vs. Nevirapine in ART-Naive Patients (2NN Head-to-Head Trial)

The landmark 2NN study, a randomized, open-label, multicenter trial, directly compared efavirenz 600 mg once daily (n=400) versus nevirapine 200 mg twice daily (n=387) in combination with lamivudine and stavudine [1]. At 48 weeks, virologic failure (confirmed HIV-1 RNA >50 copies/mL) occurred in 23.7% of efavirenz recipients versus 31.5% of nevirapine recipients (P=0.02), representing a 25% relative risk reduction with efavirenz [1]. However, the proportion achieving HIV-1 RNA <50 copies/mL by intention-to-treat analysis was not statistically different: 63.5% for efavirenz vs. 55.7% for nevirapine (P=0.09) [1].

Clinical trial Virologic suppression NNRTI

Resistance Profile: Low Genetic Barrier and Extensive Cross-Resistance Patterns with First-Generation NNRTIs

Efavirenz, like nevirapine and delavirdine, has a low genetic barrier to resistance: a single point mutation (e.g., K103N) can confer high-level phenotypic resistance (IC50 fold change 54.7 ± 15.6 for efavirenz vs. 78.6 ± 19.7 for nevirapine) [1]. Moreover, efavirenz exhibits nearly complete cross-resistance with nevirapine: of 10 mutations associated with ≥10-fold reduced susceptibility to efavirenz, 9 also confer ≥10-fold resistance to nevirapine [2]. In contrast, second-generation NNRTIs (etravirine, rilpivirine) retain activity against K103N mutants (FC ~1.4-1.8) and require multiple mutations for clinical failure [3].

Drug resistance Genetic barrier Cross-resistance

CNS Adverse Event Burden: Efavirenz vs. Doravirine and Other NNRTIs

In a Phase 2b head-to-head trial, efavirenz 600 mg once daily was compared with doravirine 100 mg once daily (both with TDF/FTC) in ART-naive adults [1]. At Week 24, the incidence of any neuropsychiatric adverse event (NPAE) was 45.7% for efavirenz versus 18.5% for doravirine (P<0.001) [1]. Specifically, dizziness occurred in 26.9% of efavirenz recipients vs. 8.3% of doravirine recipients; abnormal dreams/nightmares in 20.4% vs. 6.5%; and sleep disorders in 11.1% vs. 3.7% [1]. More than 50% of patients initiating efavirenz experience NPAEs of any grade, primarily within the first 2-4 weeks, leading to treatment discontinuation in 2-10% of cases [2].

Neuropsychiatric adverse events Tolerability CNS

Pharmacogenomic Variability: CYP2B6 516G>T Polymorphism Drives Efavirenz Plasma Exposure

Efavirenz is primarily metabolized by CYP2B6, and the 516G>T polymorphism profoundly influences plasma exposure. In a study of 222 South African patients, median plasma efavirenz concentrations were 1297 ng/mL in GG homozygotes, 1833 ng/mL in GT heterozygotes (P<0.05), and 2248 ng/mL in TT homozygotes (P<0.001) [1]. TT genotype individuals have a 3-fold higher risk of CNS toxicity due to supratherapeutic levels (>4 μg/mL), while GG individuals are at higher risk of virologic failure due to subtherapeutic levels (<1 μg/mL) [2]. In contrast, nevirapine metabolism involves CYP3A4 and CYP2B6, with CYP2B6 polymorphisms having a less pronounced effect on plasma variability [3].

Pharmacogenomics CYP2B6 Plasma concentration

Dosing Convenience: Once-Daily Efavirenz vs. Twice-Daily Nevirapine and Thrice-Daily Delavirdine

Efavirenz possesses a long plasma elimination half-life of 40-55 hours after multiple doses, enabling once-daily oral administration of 600 mg [1]. In contrast, nevirapine has a half-life of 25-30 hours and requires twice-daily dosing (200 mg BID after a 2-week 200 mg QD lead-in), while delavirdine has a short half-life of 2-11 hours requiring three-times-daily dosing [2]. The once-daily regimen of efavirenz is associated with improved adherence rates compared to twice-daily regimens; a meta-analysis of 11 studies found that once-daily dosing was associated with a 27% lower risk of non-adherence (OR 0.73, 95% CI 0.61-0.88) [3].

Dosing frequency Half-life Adherence

Strategic Applications of Efavirenz (CAS 154598-52-4) in Research and Industrial Settings Based on Quantitative Evidence


Reference Compound for NNRTI Drug Discovery and Lead Optimization

Efavirenz serves as an essential positive control in NNRTI drug discovery programs due to its well-characterized in vitro potency (IC50 7.7 nM against wild-type HIV-1 RT) and extensive resistance profile data [1]. Its low genetic barrier (K103N confers >50-fold resistance) makes it an ideal benchmark for evaluating the resistance profile of novel NNRTI candidates; compounds that retain activity against K103N mutants can be benchmarked directly against efavirenz to quantify improved genetic barrier [2]. Furthermore, its known CYP2B6-mediated metabolism and drug-drug interaction profile (CYP3A4 inducer) provide a valuable comparator for ADME optimization in lead series [3].

Pharmacogenomic Research Model for CYP2B6 Polymorphism Studies

Efavirenz is a prototypical substrate for studying CYP2B6 pharmacogenomics due to the profound impact of the 516G>T polymorphism on plasma exposure: median concentrations range from 1297 ng/mL (GG) to 2248 ng/mL (TT) [1]. This 1.7-fold inter-genotype difference makes efavirenz an ideal model compound for investigating genotype-guided dosing strategies, population pharmacokinetic modeling, and the clinical implementation of pharmacogenetic testing. Researchers developing CYP2B6 inhibitors or studying drug metabolism in diverse ethnic populations can utilize efavirenz as a well-documented probe substrate with established therapeutic and toxic concentration thresholds [2].

Formulation Development for Long-Acting Injectable Antiretrovirals

The physicochemical properties and pharmacokinetic profile of efavirenz—specifically its long half-life (40-55 hours) and high protein binding (>99%)—provide a benchmark for developing long-acting injectable NNRTI formulations [1]. Newer agents like rilpivirine (half-life ~45 hours; now formulated as a long-acting injectable) and cabotegravir have been compared directly to efavirenz in terms of solubility, tissue distribution, and release kinetics. Efavirenz can be used as a reference standard in dissolution testing, stability studies, and bioequivalence assessments for generic fixed-dose combination tablets [2].

Procurement Benchmarking in Resource-Limited HIV Treatment Programs

For public health procurement agencies and global fund programs, efavirenz remains a cost-effective NNRTI option where newer agents are financially inaccessible or unavailable. Its once-daily dosing, availability in low-cost generic fixed-dose combinations (e.g., TDF/3TC/EFV), and established virologic efficacy (63.5% HIV RNA <50 copies/mL at 48 weeks in the 2NN trial) provide a quantifiable benchmark against which newer, more expensive agents must demonstrate meaningful incremental benefit [1]. However, procurement decisions must also account for the high CNS adverse event burden (45.7% any NPAE) and the impact of CYP2B6 polymorphisms, which may offset cost savings through increased monitoring requirements or treatment discontinuation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Efavirenz

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.